molecular formula C21H25ClN2O3 B13849530 3-Dehydro Yohimbane Chloride

3-Dehydro Yohimbane Chloride

Cat. No.: B13849530
M. Wt: 388.9 g/mol
InChI Key: SBSXOXXZDDEBHZ-ZBMACTEASA-N
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Description

3-Dehydro Yohimbane Chloride is a derivative of the yohimbane alkaloid family, which is known for its diverse biological activities Yohimbane alkaloids are primarily found in the bark of the Pausinystalia johimbe tree and have been used traditionally for their stimulant and aphrodisiac properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydro Yohimbane Chloride typically involves the oxidation of yohimbane alkaloids. One common method is the nitric acid-induced oxidation of yohimbane alkaloids such as reserpine and rescinnamine. This reaction is carried out in various organic solvents at controlled temperatures, usually around 25°C . The oxidation process follows first-order kinetics and is influenced by the solvent’s dielectric constant, dissociation constant, and viscosity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using nitric acid or other oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as column chromatography to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Dehydro Yohimbane Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Dehydro Yohimbane Chloride involves its interaction with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) and decreased sympathetic (adrenergic) activity . This action can result in various physiological effects, including vasodilation and increased blood flow. The compound’s effects on cellular processes are still under investigation, with ongoing research aimed at elucidating its full range of biological activities.

Comparison with Similar Compounds

3-Dehydro Yohimbane Chloride is compared with other yohimbane-type alkaloids, such as:

Uniqueness

This compound is unique due to its specific dehydro modification, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

methyl (15R,18S,19R,20S)-18-hydroxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride

InChI

InChI=1S/C21H24N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,18-19,24H,6-11H2,1H3;1H/t12-,15-,18-,19+;/m0./s1

InChI Key

SBSXOXXZDDEBHZ-ZBMACTEASA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-]

Canonical SMILES

COC(=O)C1C(CCC2C1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-]

Origin of Product

United States

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